n-Propyl 4-hydroxyphenylacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propyl 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H14O3/c1-2-7-14-11(13)8-9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
MUQNRSMRGOMDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Approaches for N Propyl 4 Hydroxyphenylacetate
Chemical Synthesis Routes for 4-Hydroxyphenylacetic Acid Esters
The chemical synthesis of n-propyl 4-hydroxyphenylacetate (B1229458) primarily revolves around the esterification of 4-hydroxyphenylacetic acid with n-propanol. Optimization of this reaction is key to achieving high yields and purity.
Esterification Reactions and Optimizations
The formation of esters from carboxylic acids and alcohols is a reversible reaction known as Fischer esterification. chemguide.co.uk This process is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk To produce n-propyl 4-hydroxyphenylacetate, 4-hydroxyphenylacetic acid is heated with n-propanol in the presence of an acid catalyst. chemguide.co.uk
To overcome the equilibrium limitations of the reaction, specific strategies are employed to shift the equilibrium towards the product side. One effective method involves the continuous removal of water, a byproduct of the reaction. A patented process describes the esterification of phenolic carboxylic acids, including 4-hydroxyphenylacetic acid, with C1-C3 alcohols. google.com In this method, the reaction is carried out at the boiling point in a water-immiscible solvent like xylene. google.com An excess of water-containing n-propanol is continuously added to the reaction mixture, and a ternary azeotropic mixture of the solvent, alcohol, and water is simultaneously distilled off. google.com This technique efficiently removes water, driving the reaction to completion and resulting in ester yields that can exceed 90-95%. google.com
The table below outlines the results from a specific example of this process for synthesizing this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| 4-Hydroxyphenylacetic Acid (7.6 g) | n-Propanol (52 g) | Sulfuric Acid (0.5 ml) | Xylene (50 ml + 30 ml) | Heated to 120°C with simultaneous addition of propanol/xylene/water mixture and distillation. | This compound | >90-95% | google.com |
Precursor Synthesis and Functional Group Transformations (e.g., from 4-hydroxyphenylacetic acid)
The primary precursor for the synthesis of this compound is 4-hydroxyphenylacetic acid (4-HPAA). wikipedia.orgsinocurechem.com This aromatic compound can be synthesized through various chemical routes.
One common method involves the diazotization of 4-aminophenylacetic acid, followed by hydrolysis. sinocurechem.comchemicalbook.com In this process, 4-aminophenylacetic acid is treated with a sodium nitrite (B80452) solution at low temperatures (0-5°C) in the presence of sulfuric acid to form a diazonium salt. This intermediate is then hydrolyzed by heating in dilute sulfuric acid to yield 4-HPAA with a reported yield of about 85%. sinocurechem.comchemicalbook.com
Another route starts from 4-methoxyphenylacetic acid, the methyl ether of 4-HPAA. The ether linkage can be cleaved to yield the desired phenolic group. chemicalbook.comkoreascience.kr Reagents such as boron tribromide in dichloromethane (B109758) or heating with pyridine (B92270) hydrochloride are effective for this transformation. chemicalbook.comkoreascience.kr The reaction with boron tribromide can achieve a near-quantitative yield of 99%. chemicalbook.com
A more complex, multi-step synthesis starts from o-chlorophenol and glyoxylic acid. google.com This process involves:
Reacting o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid.
Reducing the mandelic acid derivative to 3-chloro-4-hydroxyphenylacetic acid using red phosphorus and iodine.
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 4-Aminophenylacetic Acid | NaNO₂, H₂SO₄, Heat | 4-Hydroxyphenylacetic Acid | ~85% | sinocurechem.comchemicalbook.com |
| 4-Methoxyphenylacetic Acid | Boron Tribromide (BBr₃) | 4-Hydroxyphenylacetic Acid | 99% | chemicalbook.com |
| o-Chlorophenol | Glyoxylic acid, P/I₂, H₂/Pd-C | 4-Hydroxyphenylacetic Acid | ~65% (overall) | google.com |
Biocatalytic and Biotechnological Production of Phenolic Acetate (B1210297) Esters
In recent years, biocatalysis and biotechnology have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing phenolic compounds and their derivatives.
Enzymatic Esterification Strategies for this compound (e.g., Lipase-Catalyzed Synthesis)
Enzymatic synthesis provides a green approach for ester production, operating under mild conditions and often with high selectivity. unimi.it Lipases are the most widely used enzymes for this purpose, valued for their ability to catalyze esterification in low-water environments, their broad substrate specificity, and their high regio- and enantioselectivity without the need for cofactors. unimi.it
The biocatalytic synthesis of this compound would involve the direct esterification of 4-hydroxyphenylacetic acid with n-propanol, catalyzed by a lipase. While specific studies on this exact ester are not prevalent, the general methodology is well-established for similar compounds. nih.gov Commonly used lipases include those from Candida antarctica (often immobilized, e.g., Novozym 435) and Candida rugosa. unimi.itnih.gov The reaction typically proceeds in an organic solvent to minimize water activity, which favors the synthesis reaction over the reverse hydrolysis reaction. This approach avoids harsh acid catalysts and high temperatures, leading to a cleaner and more environmentally friendly process. unimi.it
Microbial Engineering for Biosynthesis of 4-Hydroxyphenylacetic Acid and its Derivatives
Significant advances have been made in the biotechnological production of 4-HPAA, the key precursor acid. These strategies utilize engineered microorganisms to convert simple, renewable feedstocks like glucose into valuable aromatic chemicals.
Researchers have successfully developed platform Escherichia coli strains capable of efficiently producing 4-HPAA from glucose. nih.govnih.gov Through systematic metabolic engineering, which involves designing and optimizing the biosynthetic pathway, remarkable production titers have been achieved. One engineered E. coli strain was reported to produce 31.95 g/L of 4-HPAA, representing the highest titer reported to date. nih.gov Another study constructed an E. coli system that achieved a de novo production of 17.39 g/L of 4-HPAA from glucose without external inducers. nih.gov
Furthermore, research has focused on utilizing sustainable, non-food feedstocks. One study demonstrated the efficient biosynthesis of 4-HPAA from lignin-related compounds, such as p-coumaric acid, using engineered E. coli. acs.org This approach achieved a high yield (91.3%) and productivity. acs.org These microbial platforms can also be extended to create derivatives of 4-HPAA by introducing additional enzymes like hydroxylases and methyltransferases, demonstrating their versatility. nih.gov
| Microorganism | Feedstock | Key Strategy | Titer/Yield | Reference |
| Escherichia coli | Glucose | Systematic pathway engineering | 31.95 g/L | nih.gov |
| Escherichia coli | Glucose | Directed evolution and dynamic pathway regulation | 17.39 g/L | nih.gov |
| Escherichia coli | p-Coumaric Acid | Engineered bioconversion pathway | 13.7 mM (91.3% yield) | acs.org |
Mechanistic Investigations of Biological Activities of N Propyl 4 Hydroxyphenylacetate
Antimicrobial Activity and Modes of Action
N-propyl 4-hydroxyphenylacetate (B1229458), as a derivative of 4-hydroxyphenylacetic acid (4-HPA), belongs to a class of compounds whose antimicrobial properties are of significant interest. The addition of the propyl ester group can modulate its biological activity, often enhancing its ability to interact with microbial cells.
Research into a series of alkyl esters of phenolic acids, including propyl esters of 4-monohydroxy acids, has demonstrated their efficacy against a range of microorganisms. repec.orgresearchgate.net The inhibitory activity of these esters was found to be greater than that of the parent acids or their corresponding methyl esters. repec.orgresearchgate.net This suggests that the length of the alkyl chain plays a crucial role in the compound's antibacterial potency.
Studies have determined the antimicrobial activity of these phenolic acid alkyl esters against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentrations (MIC) reported to be in the range of 1.2 to 20 mM. repec.orgresearchgate.net The increased lipophilicity due to the propyl group likely facilitates passage through the bacterial cell wall and membrane, leading to enhanced activity compared to the parent 4-hydroxyphenylacetic acid.
Table 1: Reported Antibacterial and Antifungal Activity for Phenolic Acid Alkyl Esters
| Microorganism | Type | Reported MIC Range (for various phenolic acid alkyl esters) |
|---|---|---|
| Escherichia coli | Gram-Negative Bacteria | 1.2 - 20 mM repec.orgresearchgate.net |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | |
| Staphylococcus aureus | Gram-Positive Bacteria | |
| Candida albicans | Fungus (Yeast) | |
| Aspergillus brasiliensis | Fungus (Mold) |
The parent compound, 4-hydroxyphenylacetic acid (4-HPCA), has been shown to exert significant antibacterial effects against the foodborne pathogen Listeria monocytogenes. nih.gov Mechanistic studies reveal that 4-HPCA disrupts the bacterial cell membrane, leading to cell death. nih.gov Evidence for this includes observations of wrinkled morphology and irregular shapes in treated cells under scanning electron microscopy. nih.gov Furthermore, treatment with 4-HPCA leads to a reduction in the cell membrane's fluorescence integrity and a significant shift in its zeta potential, indicating altered surface charge and permeability. nih.gov
Beyond direct killing, 4-HPCA modulates the expression of key virulence genes in L. monocytogenes. After 12 hours of treatment, the expression of three critical virulence genes—hlyA, prfA, and inlA—was obviously decreased. nih.gov This demonstrates an antivirulence mechanism that could reduce the pathogen's ability to cause infection.
In the context of antifungal activity, alkyl esters of phenolic acids have shown inhibitory effects against the yeast Candida albicans and the mold Aspergillus brasiliensis. repec.orgresearchgate.net The parent compound, 4-HPA, is also known to be secreted by certain fungi, such as Neofusicoccum parvum, where it appears to modulate host plant defense responses, facilitating fungal colonization. nih.gov This highlights its complex role in fungal-host interactions. Studies on soil microbiota have also shown that the application of HPA can enrich for certain fungal genera like Penicillium and Aspergillus. mdpi.com
While direct studies on the synergistic effects of n-propyl 4-hydroxyphenylacetate are limited, research on related phenolic compounds provides strong indications of potential synergy. Extracts from olive mill wastewater, which are rich in a mixture of phenolic compounds like hydroxytyrosol (B1673988) and tyrosol, have demonstrated significant antimicrobial activity. nih.gov Notably, combinations of different phenolic fractions or the combination of a phenolic fraction with a single phenolic acid (like gallic acid) showed positive synergistic effects, resulting in complete growth inhibition of both Gram-positive and Gram-negative bacteria at lower concentrations than the individual components. nih.gov This suggests that the natural combination of these compounds is more effective than single compounds, implying that this compound could potentially enhance the efficacy of other antimicrobial agents when used in combination. nih.gov
Antioxidant Mechanisms and Radical Scavenging
The antioxidant properties of phenolic compounds are well-documented, primarily attributed to their ability to donate hydrogen atoms and scavenge free radicals. The esterification of these acids can influence their antioxidant capacity and bioavailability.
The antioxidant potential of 4-hydroxyphenylacetic acid and its derivatives has been evaluated using various standard assays. In tests assessing its ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical, 4-hydroxyphenylacetic acid demonstrated an IC50 value of 852.713 μM. capes.gov.brfrontiersin.org However, studies have also noted that 4-hydroxyphenylacetic acid (4-HPA) is a poor scavenger of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.com
Importantly, the transesterification of 4-HPA to produce esters has been shown to yield compounds with confirmed antioxidant activity. For instance, esters synthesized from 4-HPA and oils like triolein (B1671897) or fish oil were effective in scavenging both DPPH and ABTS radicals, confirming that the ester form retains or possesses antioxidant capabilities. This indicates that this compound likely contributes to radical scavenging activities.
Table 2: Radical Scavenging Activity of 4-Hydroxyphenylacetic Acid (Parent Compound)
| Assay | Result for 4-Hydroxyphenylacetic Acid | Reference |
|---|---|---|
| ABTS Radical Scavenging | IC50 = 852.713 μM | capes.gov.brfrontiersin.org |
| DPPH Radical Scavenging | Poor scavenger | mdpi.com |
Beyond direct radical scavenging, a key antioxidant mechanism of 4-hydroxyphenylacetic acid (4-HPA) involves the modulation of endogenous defense pathways. mdpi.com Research has shown that 4-HPA is an effective inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes.
Studies demonstrate that 4-HPA increases the translocation of Nrf2 into the nucleus. mdpi.com This activation enhances the activity of downstream antioxidant enzymes. mdpi.com For example, pretreatment with 4-HPA has been shown to up-regulate phase II enzymes such as GST (glutathione S-transferase) and SULT (sulfotransferase), which are crucial for detoxifying harmful substances. mdpi.com This indirect antioxidant action, by bolstering the cell's own defense systems, suggests a potent protective effect against oxidative stress. mdpi.com
Table 3: Effect of 4-Hydroxyphenylacetic Acid (4-HPA) on the Nrf2 Pathway
| Mechanism | Observed Effect of 4-HPA | Reference |
|---|---|---|
| Nrf2 Translocation | Increases translocation to the nucleus | mdpi.com |
| Phase II Enzymes (e.g., GST, SULT) | Enhances activity and up-regulates expression | mdpi.com |
| Antioxidant Enzymes | Enhances overall activity | mdpi.com |
Anti-inflammatory Modulatory Effects
The anti-inflammatory potential of 4-hydroxyphenylacetic acid (4-HPA), the parent compound of this compound, has been a subject of significant investigation. Research has centered on its ability to modulate key inflammatory pathways and mediators.
In Vitro and In Silico Studies on Inflammatory Mediators (e.g., HIF-1α Pathway Modulation by 4-Hydroxyphenylacetic Acid)
4-Hydroxyphenylacetic acid (4-HPA) has demonstrated significant anti-inflammatory and anti-edema effects by suppressing the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. nih.govnih.gov In studies involving seawater aspiration-induced lung injury in rats, 4-HPA was shown to reduce inflammation, vascular leakage, and edema while concurrently decreasing the protein levels of HIF-1α in lung tissues. nih.gov
In vitro experiments have further elucidated this mechanism. In primary rat alveolar epithelial cells, 4-HPA decreased HIF-1α protein levels that were induced by hypertonicity and hypoxia. nih.gov It achieved this by inhibiting the activation of protein translational regulators and promoting the degradation of HIF-1α protein. nih.govnih.gov Furthermore, in NR8383 macrophages, 4-HPA effectively lowered the levels of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), by suppressing the induction of HIF-1α. nih.govnih.gov The compound also decreased the permeability of the rat lung microvascular endothelial cell monolayer, an effect mediated by the inhibition of vascular endothelial growth factor (VEGF). nih.govnih.gov These findings identify HIF-1α as a key therapeutic target for the anti-inflammatory actions of 4-HPA. nih.gov
Table 1: Effect of 4-Hydroxyphenylacetic Acid on Inflammatory Cytokine Production in NR8383 Macrophages
| Cytokine | Condition | Effect of 4-HPA Treatment | Reference |
|---|---|---|---|
| TNF-α | Hypertonicity and Hypoxia Stimulation | Marked Inhibition | nih.gov |
| IL-1β | Hypertonicity and Hypoxia Stimulation | Marked Inhibition | nih.gov |
| IL-6 | Hypertonicity and Hypoxia Stimulation | Marked Inhibition | nih.gov |
Enzyme Targets in Inflammatory Processes (e.g., Lipoxygenase)
Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. rsc.org By catalyzing the oxidation of polyunsaturated fatty acids like arachidonic acid, LOXs initiate a cascade that contributes to various inflammatory diseases. rsc.orgmdpi.com Consequently, the inhibition of LOX activity is a significant strategy for developing anti-inflammatory agents. rsc.org
Various natural and synthetic compounds have been investigated as LOX inhibitors. mdpi.comnih.gov For instance, linoleyl hydroxamic acid has been shown to inhibit human 5-LOX, 12-LOX, and 15-LOX with IC50 values of 7, 0.6, and 0.02 μM, respectively. nih.gov Phenolic compounds, in particular, are known for their anti-inflammatory properties, which in some cases are linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase. brieflands.comresearchgate.net While specific studies on the direct inhibition of lipoxygenase by this compound are not detailed, its structural class suggests potential for such activity, warranting further investigation.
Enzyme Interaction and Inhibition Studies
The interaction of this compound and its parent acid with various enzymes is crucial for understanding its broader biological profile. These interactions range from serving as a substrate for microbial enzymes to inhibiting enzymes involved in metabolic and neurological processes.
Glycyl Radical Enzyme Systems (e.g., 4-Hydroxyphenylacetate Decarboxylase Substrate Recognition)
4-Hydroxyphenylacetate decarboxylase (4Hpad) is a unique glycyl radical enzyme (GRE) found in anaerobic bacteria such as Clostridioides difficile. uni-bayreuth.denih.govwikipedia.org This enzyme catalyzes the conversion of 4-hydroxyphenylacetate (4-HPA) into p-cresol (B1678582) (4-methylphenol). uni-bayreuth.denih.gov 4Hpad is the prototype for a class of Fe-S cluster-dependent GREs that act on aromatic compounds. uni-bayreuth.denih.gov
The enzyme demonstrates specificity for phenylacetates with a hydroxyl group in the para-position. uniprot.org Research has shown that the purified enzyme from C. difficile is specific for 4-hydroxyphenylacetate and 3,4-dihydroxyphenylacetate. uni-bayreuth.de The enzyme is competitively inhibited by substrate analogues such as 4-hydroxyphenylacetamide (B194378) and 4-hydroxymandelate. uni-bayreuth.de
Table 2: Substrate and Inhibitor Interactions with 4-Hydroxyphenylacetate Decarboxylase
| Compound | Interaction Type | Constant | Reference |
|---|---|---|---|
| 4-Hydroxyphenylacetate | Substrate | Km = 2.8 mM | uni-bayreuth.de |
| 3,4-Hydroxyphenylacetate | Substrate | Km = 0.5 mM | uni-bayreuth.de |
| 4-Hydroxyphenylacetamide | Competitive Inhibitor | Apparent Ki = 0.7 mM | uni-bayreuth.de |
| 4-Hydroxymandelate | Competitive Inhibitor | Apparent Ki = 0.48 mM | uni-bayreuth.de |
Carbonic Anhydrase Inhibition by 4-Hydroxyphenylacetic Acid
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. youtube.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. nih.govwikipedia.org CA inhibitors typically work by binding to the zinc ion within the enzyme's active site. youtube.com A variety of compounds, including phenols and sulfonamides, have been identified as CA inhibitors. drugbank.comnih.gov While comprehensive studies on the direct inhibition of carbonic anhydrase by 4-hydroxyphenylacetic acid are limited, the known inhibitory activity of other phenolic compounds suggests a potential for interaction. drugbank.com
Other Enzyme Targets (e.g., α-Glucosidase, Lipoxygenase, Acetylcholinesterase, Butyrylcholinesterase, Urease, Pim Kinase, involving related esters and derivatives)
The core structure of 4-hydroxyphenylacetic acid has been evaluated against a range of other enzymatic targets.
α-Glucosidase: Inhibition of this intestinal enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. nih.govmdpi.com Various natural compounds, including flavonoids and other phenolics, have been shown to inhibit α-glucosidase. nih.govsemanticscholar.org
Lipoxygenase: As mentioned previously (Section 3.3.2), this enzyme is a key target in inflammatory processes. rsc.org
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov 4-Hydroxyphenylacetic acid has been identified as an active inhibitor of AChE, with an IC50 of 6.24 µmol/µmol AChE and a binding constant (Ka) of 66.23 × 10³ L/mol. nih.gov Docking studies suggest that it interacts with the enzyme's active site primarily through hydrophobic and π–π interactions. nih.gov
Butyrylcholinesterase (BChE): Similar to AChE, BChE hydrolyzes acetylcholine, and its selective inhibition is also considered a therapeutic approach for Alzheimer's disease. nih.govnih.gov
Urease: This nickel-containing enzyme hydrolyzes urea (B33335) to ammonia, and its activity is linked to pathologies caused by bacteria like Helicobacter pylori. scispace.comnih.gov Urease inhibitors are sought after to combat these infections. nih.gov
Pim Kinase: This family of serine/threonine kinases is often overexpressed in cancers and is involved in regulating cell survival and proliferation. nih.govnih.gov Inhibition of PIM kinases is being explored as a cancer therapy strategy. nih.gov
While direct inhibitory data for this compound against all of these enzymes is not available, the demonstrated activity of its parent acid, 4-hydroxyphenylacetic acid, against acetylcholinesterase highlights the potential for this class of compounds to interact with multiple biological targets. nih.gov
Structure Activity Relationship Sar Studies of N Propyl 4 Hydroxyphenylacetate and Analogues
Impact of Alkyl Chain Length on Biological Activity and Receptor Interactions (e.g., GPR88 Agonists)
The length and nature of the alkyl chain in esters of 4-hydroxyphenylacetic acid and related GPR88 agonist scaffolds play a pivotal role in modulating their potency and efficacy. While direct SAR studies on the simple n-propyl ester are not extensively detailed, research on analogous compounds provides a clear indication of the importance of this structural feature.
For instance, in a series of GPR88 agonists, modifications to an amino alkyl side chain were explored to enhance drug-like properties. The insertion of an oxygen atom into this chain to form an ether linkage was a successful strategy to reduce lipophilicity while maintaining potency. nih.gov This suggests that not just the length, but also the composition of the chain is critical for optimal interaction with the receptor.
In other classes of receptor ligands, such as angiotensin II receptor antagonists, the length of the alkyl chain is a well-established determinant of activity. For example, the replacement of a butyl chain with a propyl chain can significantly alter the binding affinity and efficacy of the molecule. mdpi.com This general principle of medicinal chemistry underscores that the n-propyl group in n-propyl 4-hydroxyphenylacetate (B1229458) is a key determinant of its biological profile. The flexibility and lipophilicity conferred by the alkyl chain influence how the molecule fits into the binding pocket of its target receptor and can affect its pharmacokinetic properties. mdpi.com
Table 1: Illustrative Impact of Alkyl Chain Modification on GPR88 Agonist Potency
| Compound/Analog Type | Alkyl Chain Modification | Observed Effect on Potency |
| Biphenyl carboxamide series | Small to medium alkyl groups at 4'-position | Cyclohexyl most potent nih.gov |
| Amino alkyl side chain series | Insertion of an oxygen atom (ether) | Maintained potency, improved properties nih.gov |
| Phenylglycinol derivatives | Replacement of central linker | Loss of activity with methylene (B1212753) group nih.gov |
This table is illustrative and based on findings from related GPR88 agonist series.
Influence of Substituents on the Aromatic Ring on Bioactivity Profiles (e.g., Halogenation, Hydroxylation, Methoxy (B1213986) Groups)
The aromatic ring of 4-hydroxyphenylacetate derivatives is a primary site for modification in SAR studies aimed at optimizing GPR88 agonist activity. The nature and position of substituents on this ring can dramatically alter the compound's electronic properties, steric profile, and hydrogen-bonding capacity, thereby influencing its interaction with the receptor. mdpi.com
Studies on structurally related (4-substituted-phenyl)acetamides have shown that this class of compounds can act as potent GPR88 agonists. nih.gov The exploration of various substituents, including halogens and methoxy groups, provides a framework for understanding how such modifications on the n-propyl 4-hydroxyphenylacetate scaffold would likely impact its activity. For many GPR88 agonists, the phenyl group is considered essential for activity, fitting into what is believed to be a small, hydrophobic binding pocket within the receptor. nih.govnih.gov
Enzymatic hydroxylation is another key transformation of the 4-hydroxyphenylacetate core. The enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) specifically hydroxylates the ortho-position to the existing hydroxyl group, producing 3,4-dihydroxyphenylacetate derivatives. nih.govmdpi.comnih.gov This transformation highlights that additional hydroxylation on the aromatic ring is a biologically relevant modification that could significantly alter the receptor-binding profile of the parent compound by introducing additional hydrogen bond donors.
Table 2: Effect of Aromatic Ring Substitution on the Activity of GPR88 Agonist Analogs
| Parent Scaffold | Substitution | Effect on GPR88 Agonist Activity |
| Phenylglycinol/Phenylglycine | Various on amide cap phenyl ring | Limited tolerance for substitution nih.govnih.gov |
| (4-substituted-phenyl)acetamides | Various at the 4-position | Discovery of potent agonists nih.gov |
| 4-Hydroxyphenylacetate | Enzymatic 3-hydroxylation | Produces bioactive catechols nih.govmdpi.com |
This table summarizes findings from SAR studies on analogous compound series.
Computational Approaches to SAR (e.g., Molecular Docking Studies with Biological Targets)
Computational methods are indispensable tools for elucidating the SAR of this compound analogs and other GPR88 ligands. Techniques such as homology modeling, molecular docking, and molecular dynamics simulations have been employed to predict and rationalize the binding of these compounds to GPR88. tandfonline.comnih.gov
Given that GPR88 is an orphan receptor, meaning its endogenous ligand is unknown, computational models have been crucial in the discovery and optimization of synthetic agonists. nih.govacs.orggrantome.com These models are often built based on the crystal structures of related G protein-coupled receptors (GPCRs). The recently resolved cryo-electron microscopy structure of GPR88 in complex with an agonist provides an even more accurate template for these studies. nih.govnih.gov
Molecular docking studies have suggested that many GPR88 agonists, including novel (4-substituted-phenyl)acetamides, bind to an allosteric site on the receptor. nih.gov This means they bind to a site distinct from where the natural ligand would bind, offering opportunities for more specific drug design. universiteitleiden.nl These computational studies allow researchers to visualize the binding pose of ligands like this compound within the receptor's binding pocket. This helps in understanding why certain substitutions on the alkyl chain or aromatic ring enhance or diminish activity. For example, docking studies can reveal key interactions, such as π-π stacking between the aromatic ring of the ligand and aromatic residues in the receptor, or hydrogen bonds between the hydroxyl group and polar residues. nih.govnih.gov This structural insight is invaluable for the rational design of new, more potent, and selective GPR88 modulators.
Metabolic Fate and Biotransformation of N Propyl 4 Hydroxyphenylacetate
Microbial Metabolism in Complex Biological Systems (e.g., Gut Microbiota Transformations of Phenolic Compounds)
The gastrointestinal tract, especially the colon, is a major site for the biotransformation of dietary phenolic compounds. researchgate.net Most polyphenols are not absorbed in the small intestine and thus become substrates for the vast and diverse microbial communities residing in the colon. oup.com The metabolism of n-Propyl 4-hydroxyphenylacetate (B1229458) is expected to begin with the hydrolysis of its ester bond by microbial esterases, releasing n-propanol and the more biologically relevant molecule, 4-hydroxyphenylacetic acid (4-HPA). This initial step increases the bioavailability of the phenolic acid. researchgate.net The rate of such hydrolysis can be influenced by the structure of the compound; for instance, studies on other phenolic esters have shown that the length of the ester group can affect the speed of this enzymatic cleavage. nih.gov
Once liberated, 4-HPA, like other phenolic acids, is subjected to a variety of microbial transformations. The gut microbiota employs a wide array of reactions to process these compounds, which can significantly alter their biological activity. oup.comnih.gov These transformations are crucial as the resulting metabolites are often more easily absorbed and may possess enhanced or different physiological effects compared to their precursors. researchgate.net
The table below summarizes the key microbial reactions involved in the transformation of phenolic compounds within the gut.
| Type of Microbial Reaction | Description | Relevance to Phenolic Compounds |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Breaks down glycosides and esters, releasing aglycones and phenolic acids for further metabolism. oup.com |
| Reduction | Gain of electrons or hydrogen. | Involved in the saturation of double bonds within the phenolic structure. oup.com |
| Ring Fission | Opening of an aromatic ring structure. | A key step in the degradation of complex polyphenols into simpler aliphatic compounds. oup.com |
| Dehydroxylation | Removal of hydroxyl (-OH) groups. | Alters the structure and polarity of the phenolic compound. oup.com |
| Decarboxylation | Removal of a carboxyl (-COOH) group. | Converts phenolic acids into their corresponding phenol (B47542) derivatives. oup.com |
| Demethylation | Removal of a methyl (-CH3) group. | Transforms methoxylated phenols into their hydroxylated counterparts. oup.com |
This table provides an overview of common microbial metabolic reactions on phenolic compounds.
Bioconversion Pathways and Metabolite Identification
The bioconversion of n-Propyl 4-hydroxyphenylacetate centers on the metabolic fate of its core component, 4-hydroxyphenylacetic acid (4-HPA). Several bacteria, including strains of Escherichia coli and Pseudomonas, are capable of degrading 4-HPA, using it as a source of carbon and energy. nih.govnih.gov
In Escherichia coli W, a well-characterized catabolic pathway for 4-HPA involves a gene cluster that encodes for a series of enzymes. nih.gov The process is initiated by the hydroxylation of 4-HPA at position C3 of the aromatic ring to form 3,4-dihydroxyphenylacetate (homoprotocatechuate). nih.govnih.gov This key step is catalyzed by a two-component enzyme, 4-HPA hydroxylase. nih.gov Following this, the aromatic ring of 3,4-dihydroxyphenylacetate is cleaved through a meta-cleavage pathway, leading to intermediates that can enter the central metabolic TCA cycle. nih.gov
The genes encoding the enzymes for this pathway in E. coli W are organized into two main operons. The hpaBC operon codes for the 4-HPA hydroxylase, while the hpaGEDFHI operon is responsible for the subsequent steps of the meta-cleavage pathway. nih.gov
The table below details the enzymes of the 4-HPA catabolic pathway identified in Escherichia coli W.
| Gene | Protein | Function in 4-HPA Pathway |
| hpaB | 4-HPA 3-hydroxylase (large subunit) | Catalyzes the hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate. nih.gov |
| hpaC | 4-HPA 3-hydroxylase (small subunit) | Reductase component of the hydroxylase enzyme. nih.gov |
| hpaD | 3,4-dihydroxyphenylacetate 2,3-dioxygenase | Catalyzes the meta-cleavage of the aromatic ring of 3,4-dihydroxyphenylacetate. nih.gov |
| hpaE | 5-carboxymethyl-2-hydroxymuconate semialdehyde dehydrogenase | Involved in the further degradation of the ring-fission product. nih.gov |
| hpaF | 5-carboxymethyl-2-hydroxymuconate isomerase | Isomerizes the product of the ring cleavage. nih.gov |
| hpaG | 5-carboxymethyl-2-hydroxymuconic semialdehyde hydrolase | Hydrolyzes the product from the previous step. nih.gov |
| hpaH | 2-hydroxy-2,4-pentadienoate hydratase | Involved in the later steps of the degradation pathway. nih.gov |
| hpaI | 4-hydroxy-2-ketovalerate aldolase | Cleaves the aliphatic chain to produce pyruvate (B1213749) and succinic semialdehyde. nih.gov |
This table outlines the key enzymes and their genetic basis in the 4-HPA degradation pathway in E. coli W. nih.gov
Role as a Precursor or Metabolite in Natural Systems
In natural biological systems, this compound itself is not commonly cited; however, its core structure, 4-hydroxyphenylacetic acid (4-HPA), is a significant and widely recognized microbial metabolite. frontiersin.orgmedchemexpress.comhmdb.ca 4-HPA is a common product resulting from the gut microbiota's metabolism of various dietary components, including aromatic amino acids (phenylalanine and tyrosine) and a wide range of polyphenols, such as flavonoids and resveratrol. frontiersin.orgnih.govresearchgate.net
The production of 4-HPA from these precursors is carried out by numerous bacterial species in the gut. For example, certain Clostridium species are known to metabolize polyphenols like quercetin, leading to the formation of 4-HPA. frontiersin.org Similarly, the metabolism of the amino acid tyrosine can be converted to 4-hydroxyphenylpyruvate, which is then transformed into 4-HPA. researchgate.net The presence and concentration of 4-HPA in the body are therefore closely linked to both diet and the specific composition of an individual's gut microbiome. nih.gov This compound is readily absorbed from the colon into the bloodstream and can be detected in various human tissues and biofluids. frontiersin.orghmdb.ca
The table below lists some of the natural precursors that are metabolized into 4-hydroxyphenylacetic acid.
| Precursor Class | Specific Precursor Example | Resulting Metabolite | Key Microbial Genera Involved |
| Polyphenols (Flavonoids) | Quercetin, Kaempferol, Proanthocyanidins | 4-Hydroxyphenylacetic acid (4-HPA) | Clostridium, Bacteroides, Eubacterium frontiersin.orgnih.gov |
| Polyphenols (Stilbenoids) | Resveratrol | 4-Hydroxyphenylacetic acid (4-HPA) | Akkermansia, Bacteroides, Blautia nih.gov |
| Aromatic Amino Acids | Tyrosine, Phenylalanine | 4-Hydroxyphenylacetic acid (4-HPA) | Clostridium, Pseudomonas, Proteus hmdb.caresearchgate.net |
This table illustrates the role of 4-HPA as a common metabolite derived from various dietary precursors through microbial action.
Advanced Analytical Methodologies for the Characterization and Quantification of N Propyl 4 Hydroxyphenylacetate
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for isolating n-propyl 4-hydroxyphenylacetate (B1229458) from other components in a sample, a critical step before identification and quantification.
Gas Chromatography (GC-FID, GC-MS for ester analysis)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like n-propyl 4-hydroxyphenylacetate.
Gas Chromatography-Flame Ionization Detection (GC-FID): This method is well-suited for the quantification of this compound. The compound is first vaporized and separated from other sample components in a capillary column. As the separated ester elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present. While GC-FID offers high sensitivity and a wide linear range, it does not provide structural information. For improved chromatographic behavior, derivatization of the hydroxyl group, for instance, with ethylchloroformate (ECF), can be employed. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For definitive identification, GC is often coupled with mass spectrometry. researchgate.net After separation in the GC column, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a chemical fingerprint, allowing for unambiguous identification. nih.gov A common derivatization technique for related compounds involves using trimethylsilyl (B98337) (TMS) ethers of methyl or ethyl esters, which can produce common ions for selected ion monitoring (SIM) in GC-MS analysis. nih.gov For instance, the TMS ethers of hydroxyphenylacetic acid esters can yield a common ion at m/e 179, which is useful for quantification. nih.gov
Liquid Chromatography (HPLC, UPLC-MS/MS for phenolic acids and esters)
Liquid chromatography is a versatile alternative to GC, particularly for less volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of this compound. The separation is based on the compound's partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection is often achieved using a UV detector, as the phenolic ring in the molecule absorbs UV light.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior resolution, speed, and sensitivity compared to conventional HPLC. nih.govnih.gov In UPLC-MS/MS, the high separation efficiency of UPLC is combined with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For analysis, a precursor ion corresponding to the protonated or deprotonated this compound is selected and fragmented to produce specific product ions. nih.gov This multiple-reaction monitoring (MRM) approach allows for highly selective and sensitive quantification, even in complex biological samples. nih.govnih.gov A study on similar phenolic acids utilized a UPLC-MS/MS method with a total analysis time of 10 minutes and a column temperature of 40°C. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the propyl group protons (ethyl and methyl). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton environment in the molecule. For the related compound 4-hydroxyphenylacetic acid, ¹H NMR spectra have been recorded at various frequencies, showing distinct peaks for the aromatic and methylene protons. hmdb.canih.govchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. One would expect to see distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methylene carbon of the acetate group, and the carbons of the propyl group. youtube.com The chemical shifts are indicative of the electronic environment of each carbon atom. youtube.com For the related compound propylparaben, which shares the propyl ester and 4-hydroxyphenyl groups, ¹³C NMR data is available. spectrabase.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | ~6.8 - 7.2 | ~115 - 131 |
| Methylene (CH₂) | ~3.6 | ~41 |
| Propyl CH₂ (ester) | ~4.1 | ~66 |
| Propyl CH₂ | ~1.7 | ~22 |
| Propyl CH₃ | ~0.9 | ~10 |
| Carbonyl C=O | - | ~172 |
| Aromatic C-OH | - | ~156 |
| Aromatic C-CH₂ | - | ~127 |
Note: These are approximate predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS, HR-MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural clues. libretexts.org Key fragmentations would include the loss of the propyl group, the propoxy group, and cleavage of the bond between the carbonyl group and the aromatic ring. libretexts.org
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. For the related 4-hydroxyphenylacetic acid, high-resolution mass spectrometry data is available, often collected using Orbitrap or Q-Exactive instruments. mzcloud.orgresearchgate.net
Table 2: Expected Mass Fragmentation of this compound
| Fragment Ion | Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | [C₁₁H₁₄O₃]⁺ | 194 |
| [M - C₃H₇]⁺ | [C₈H₇O₃]⁺ | 151 |
| [M - OC₃H₇]⁺ | [C₈H₇O₂]⁺ | 135 |
| [C₇H₇O]⁺ | [HO-C₆H₄-CH₂]⁺ | 107 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is used to analyze the chromophoric parts of a molecule, which are the regions that absorb ultraviolet or visible light.
For this compound, the chromophore is the 4-hydroxyphenyl group. ymdb.ca The electronic transitions within this aromatic system, specifically the π → π* transitions, are responsible for its UV absorbance. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties. The UV spectrum can be influenced by the solvent and the pH (due to the phenolic hydroxyl group). Information on the UV absorption of related phenolic compounds is available in various databases. science-softcon.de For instance, the analysis of 4-hydroxyphenylacetate 3-hydroxylase activity involves monitoring the NADH oxidation at a specific UV wavelength. csic.es
Advanced Sample Preparation Techniques for Complex Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction)
The accurate quantification of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, necessitates robust sample preparation to remove interfering substances like proteins, phospholipids, and salts. The choice of technique is critical for ensuring method sensitivity, accuracy, and reproducibility. The two most common approaches for this purpose are protein precipitation and liquid-liquid extraction.
Protein Precipitation
Protein precipitation (PPT) is a widely utilized technique for the rapid and straightforward removal of proteins from biological samples. mdpi.comyoutube.com It involves the addition of a water-miscible organic solvent or a strong acid to the sample, which disrupts the solvation of proteins, causing them to denature and precipitate out of solution. youtube.comnih.gov The precipitated proteins are then separated by centrifugation, and the resulting supernatant, containing the analyte of interest, can be directly injected for analysis or subjected to further cleanup. youtube.com
Detailed Research Findings:
The researchers found that protein precipitation with cooled methanol (B129727) was highly effective, yielding excellent analyte recoveries and minimizing matrix effects. youtube.com This approach was deemed superior to liquid-liquid extraction, which demonstrated unsatisfactory results in terms of both recovery and matrix interference for these phenolic compounds. youtube.com The optimized protein precipitation protocol involved adding cooled methanol to the serum sample, followed by vortexing and centrifugation to pellet the precipitated proteins. youtube.com The clear supernatant was then directly analyzed using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). youtube.com
The high recovery and minimal matrix effects observed for 4-hydroxyphenylacetic acid using this method suggest that a similar protocol would be highly effective for its n-propyl ester derivative, this compound, due to their structural similarities.
Interactive Data Table: Protein Precipitation Protocol for 4-Hydroxyphenylacetic Acid in Human Serum
| Parameter | Condition | Rationale |
| Sample Volume | 100 µL | Standard volume for serum analysis. |
| Precipitating Agent | 400 µL of cooled (4 °C) methanol | Methanol is an efficient precipitant for serum proteins. Cooling enhances the precipitation process. youtube.com |
| Ratio (Sample:Solvent) | 1:4 | A common ratio to ensure complete protein precipitation. mdpi.comyoutube.com |
| Mixing | Vortexing | Ensures thorough mixing of the sample with the precipitating agent. youtube.com |
| Centrifugation | 2750 × g for 15 minutes at 4 °C | Provides a clear supernatant by effectively pelleting the precipitated proteins. youtube.com |
| Supernatant Collection | 200 µL for analysis | A portion of the clear supernatant is taken for injection into the analytical instrument. youtube.com |
| Recovery | 91–101% | Demonstrates the high efficiency of the extraction method for the analyte. youtube.com |
| Matrix Effect | 0.90–1.09 (Matrix Factor) | Indicates minimal signal suppression or enhancement from other matrix components. youtube.com |
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. libretexts.org By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte of interest can be selectively partitioned into the organic phase, leaving interfering substances behind in the aqueous phase. libretexts.org
Detailed Research Findings:
While the aforementioned study by Al-Tofan et al. found LLE with ethyl acetate to be suboptimal for 4-hydroxyphenylacetic acid due to poor recovery and significant matrix effects, LLE remains a viable, and often necessary, technique for other applications and matrices. youtube.com The efficiency of LLE is highly dependent on several factors, including the choice of extraction solvent, the pH of the sample, the solvent-to-sample ratio, and the mixing and separation techniques employed. thermofisher.com
For acidic phenolic compounds like this compound, acidifying the aqueous sample to a pH below the pKa of the phenolic hydroxyl group will ensure the compound is in its neutral, more hydrophobic form, thus promoting its extraction into a non-polar organic solvent. A study on the determination of free and total phenylacetic and p- and m-hydroxyphenylacetic acids in human urine utilized diethyl ether for extraction. nih.gov
The optimization of an LLE method for this compound would involve screening various organic solvents of differing polarities (e.g., ethyl acetate, diethyl ether, dichloromethane) and adjusting the pH of the sample to maximize the partition coefficient of the analyte into the organic phase.
Interactive Data Table: General Parameters for Liquid-Liquid Extraction Optimization
| Parameter | Variable | Influence on Extraction Efficiency |
| Extraction Solvent | Polarity and selectivity (e.g., ethyl acetate, diethyl ether, hexane) | The solvent should have a high affinity for this compound and be immiscible with the sample matrix. Matching the polarity of the solvent to the analyte is crucial. thermofisher.com |
| Sample pH | Acidic, neutral, or basic | Adjusting the pH below the pKa of the analyte will increase its hydrophobicity and improve extraction into a non-polar solvent. thermofisher.com |
| Solvent to Sample Ratio | e.g., 1:1, 2:1, 5:1 | A higher ratio of organic solvent to aqueous sample can improve recovery, with a ratio of 7:1 often considered optimal. thermofisher.com |
| Salting-Out | Addition of a salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase | Increases the ionic strength of the aqueous phase, reducing the solubility of the analyte and driving it into the organic phase. thermofisher.com |
| Mixing Method | Vortexing, shaking | Ensures intimate contact between the two phases for efficient mass transfer. |
| Number of Extractions | Single vs. multiple extractions | Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume. libretexts.org |
Emerging Research Directions and Future Perspectives on N Propyl 4 Hydroxyphenylacetate
Development of Novel Biocatalysts for Sustainable Production
The chemical industry's shift towards green and sustainable manufacturing has put a spotlight on biocatalysis, which uses enzymes—nature's catalysts—to perform chemical reactions. astrazeneca.com This approach offers significant advantages over traditional chemical synthesis, including milder reaction conditions, reduced waste, and the use of renewable resources. astrazeneca.comtudelft.nl For n-propyl 4-hydroxyphenylacetate (B1229458), emerging research focuses on developing enzymatic routes that are both efficient and environmentally benign.
Current research suggests a multi-step biocatalytic process as a promising strategy. This would involve creating entirely new synthetic routes, independent of cellular constraints, by using multi-enzyme cascades. researchgate.net The development of such a process for n-propyl 4-hydroxyphenylacetate would likely involve two key stages:
Biosynthesis of the Precursor: The initial step would focus on the sustainable production of the core molecule, 4-hydroxyphenylacetic acid (4-HPA). Enzymes such as 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system, are already studied for their ability to act on phenolic substrates. nih.gov Protein engineering efforts are underway to improve the catalytic activity and substrate range of such enzymes, which could be harnessed for efficient 4-HPA production from simpler, inexpensive starting materials. nih.govmdpi.com
Enzymatic Esterification: The second stage involves the esterification of 4-HPA with n-propanol. Lipases and esterases are well-known biocatalysts for this type of reaction. The challenge lies in identifying or engineering an enzyme with high specificity and efficiency for this particular substrate pairing, often conducted in non-aqueous or biphasic solvent systems to drive the reaction equilibrium towards ester formation.
This biocatalytic approach aligns with the principles of sustainable chemistry by minimizing energy consumption and hazardous waste, representing a significant improvement over conventional methods. tudelft.nl
Table 1: Potential Biocatalysts for Sustainable this compound Synthesis
| Reaction Stage | Enzyme Class | Potential Role | Key Research Focus |
|---|---|---|---|
| Precursor Synthesis | Monooxygenases (e.g., 4HPA3H) | Hydroxylation of phenylacetic acid or related precursors to form 4-hydroxyphenylacetic acid. | Protein engineering to enhance catalytic efficiency and substrate specificity. nih.govmdpi.com |
| Ester Formation | Lipases / Esterases | Catalyzing the ester bond formation between 4-hydroxyphenylacetic acid and n-propanol. | Screening for novel enzymes, reaction media engineering, and immobilization for reuse. |
Exploration of New Biological Targets and Pathways
While research into the specific biological effects of this compound is nascent, studies on its parent compound, 4-hydroxyphenylacetic acid (HPA), provide a critical foundation and point toward promising avenues of investigation.
A significant breakthrough was the discovery of HPA's antithrombotic activity, as demonstrated in a zebrafish model. nih.gov In this study, HPA, isolated from the marine-derived fungus Emericellopsis maritima, was found to reverse chemically induced thrombosis. Further investigation revealed that HPA exerts this effect by inducing autophagy and inhibiting the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is implicated in numerous diseases. nih.gov
Future research on this compound will likely focus on:
Identifying Novel Targets: Exploring whether the ester modification imparts new biological activities or causes it to interact with different molecular targets. The structural change could lead to engagement with other cellular receptors, enzymes, or signaling cascades.
Microbial Interactions: In certain bacteria, the degradation of 4-hydroxyphenylacetate is well-documented, involving a specific set of genes organized in the hpa and hpc operons. nih.gov While this is a catabolic pathway, understanding how microorganisms process this chemical structure could provide insights into its environmental fate and potential for biotransformation.
Table 2: Known and Potential Biological Pathways for Investigation
| Compound | Pathway/Target | Observed/Potential Effect | Source |
|---|---|---|---|
| 4-Hydroxyphenylacetic Acid (HPA) | PI3K/AKT/mTOR Signaling | Inhibition, leading to antithrombotic effects via autophagy induction in zebrafish. | nih.gov |
| This compound | PI3K/AKT/mTOR Signaling | Potential for similar or enhanced inhibition due to structural similarity to HPA. | Inferred from nih.gov |
| This compound | Novel Receptors/Enzymes | Potential for new biological activities resulting from the n-propyl ester modification. | Exploratory |
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To unravel the complex biology underlying the effects of this compound, future research will increasingly rely on the integration of multi-omics data. nih.gov This systems biology approach combines data from different molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of a compound's biological impact. mdpi.com
A multi-omics strategy for studying this compound would enable researchers to move beyond a single target or pathway and capture a holistic view of its cellular and systemic effects. The workflow could involve:
Transcriptomics: Using techniques like RNA-sequencing to measure changes in gene expression in cells or tissues exposed to the compound. This can reveal which signaling pathways are activated or suppressed, providing clues to its mechanism of action.
Proteomics: Analyzing the protein landscape to identify which proteins the compound directly binds to or whose expression levels are altered post-exposure. This can validate targets suggested by transcriptomics and uncover post-translational modifications.
Metabolomics: Studying the profile of small-molecule metabolites to understand how the compound alters cellular metabolism. This can also track the biotransformation and degradation of this compound itself within the biological system.
By integrating these datasets, researchers can construct detailed network models of the compound's interactions. mdpi.com For example, if transcriptomic data confirms the downregulation of genes in the PI3K/AKT/mTOR pathway, proteomics could verify reduced phosphorylation of key proteins like AKT and mTOR, while metabolomics could identify downstream metabolic shifts. This integrated approach provides robust, multi-layered evidence and has the power to uncover unexpected connections and novel therapeutic hypotheses, paving the way for a deeper understanding of this compound. nih.gov
Table 3: Hypothetical Multi-Omics Workflow for this compound Research
| Omics Layer | Technique | Objective | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | To profile genome-wide gene expression changes upon compound exposure. | Identification of regulated genes and enrichment in pathways like PI3K/AKT/mTOR. |
| Proteomics | Mass Spectrometry | To quantify changes in protein abundance and post-translational modifications. | Validation of gene expression changes; identification of direct protein targets and phosphorylation events. |
| Metabolomics | NMR / Mass Spectrometry | To measure changes in the levels of endogenous metabolites. | Elucidation of metabolic reprogramming; tracking the metabolic fate of the compound. |
| Data Integration | Network Analysis Tools | To combine all omics layers for a systems-level understanding. | Construction of a comprehensive mechanism of action, linking initial targets to downstream cellular responses. mdpi.com |
Q & A
Q. What are the standard methods for synthesizing and characterizing n-propyl 4-hydroxyphenylacetate in academic laboratories?
Synthesis typically involves esterification of 4-hydroxyphenylacetic acid with n-propanol under acidic catalysis (e.g., H₂SO₄) or enzymatic esterification. Characterization requires:
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 280 nm, calibrated against commercial standards (e.g., ≥98.5% purity as per reagent catalogs) .
- Structural confirmation : Nuclear magnetic resonance (¹H and ¹³C NMR) to verify ester bond formation and substituent positions. Mass spectrometry (MS) validates molecular weight (C₁₁H₁₄O₃; MW 194.23 g/mol).
- Thermal properties : Differential scanning calorimetry (DSC) to determine melting point (mp ~96–97°C) .
Q. How is this compound metabolized in bacterial systems, and what analytical tools track its degradation?
In Escherichia coli and Klebsiella pneumoniae, the compound undergoes hydroxylation via 4-hydroxyphenylacetate 3-monooxygenase (HpaB/HpaC system) to form 3,4-dihydroxyphenylacetate . Key methods include:
- Enzyme assays : Monitor NADH oxidation or O₂ consumption spectrophotometrically .
- Metabolite profiling : LC-MS/MS to detect intermediates like homogentisate or p-cresol in anaerobic pathways .
- Gene knockout studies : Validate pathway dependencies using mutants lacking hpaB or hpaC .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in proposed catalytic mechanisms of enzymes acting on 4-hydroxyphenylacetate derivatives?
Conflicting data on hydroxylase vs. decarboxylase activity (e.g., glycyl radical enzymes in Clostridia) require:
- Computational modeling : Quantum mechanics/molecular mechanics (QM/MM) to map electron transfer steps, as demonstrated for 4-hydroxyphenylacetate decarboxylase .
- Isotopic labeling : Use ¹³C-labeled substrates to trace CO₂ release during decarboxylation .
- Site-directed mutagenesis : Test roles of residues like Cys503 and Glu637 in proton/electron transfer .
Q. How can metabolic engineering optimize this compound biosynthesis in microbial hosts?
Approaches include:
- Heterologous enzyme expression : Co-express hpaB/hpaC from Thermus thermophilus (thermostable) with host acyltransferases .
- Flavin cofactor engineering : Overexpress FAD reductase (e.g., Fre in E. coli) to enhance HpaB activity .
- Dynamic pathway regulation : Use inducible promoters (e.g., T7/lacUV5) to balance precursor flux (tyrosine) and esterification .
Q. What methodologies address discrepancies in substrate specificity data for 4-hydroxyphenylacetate hydroxylases across species?
Variations in enzyme activity (e.g., Geobacillus vs. E. coli HpaB) necessitate:
- Crystallography : Compare active-site conformations (e.g., PDB ID 2ECR for T. thermophilus HpaC) .
- Kinetic profiling : Measure k/Kₘ for derivatives (e.g., methyl vs. n-propyl esters) under standardized pH/temperature .
- Phylogenetic analysis : Identify conserved motifs linked to substrate binding across thermophilic/mesophilic homologs .
Data Interpretation & Experimental Design
Q. How should researchers design controls to distinguish between enzymatic and non-enzymatic degradation of this compound in cell-free systems?
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Non-linear regression : Fit IC₅₀ values using Hill equation models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare effects across concentrations in cell viability assays (e.g., MTT/WST-1) .
- Principal component analysis (PCA) : Cluster metabolomic datasets to identify toxicity biomarkers .
Emerging Applications
Q. Can this compound serve as a precursor for bioactive compound synthesis, and what catalytic systems are effective?
Yes, its hydroxyl group enables derivatization via:
Q. How does the compound’s stability under varying pH and temperature conditions impact its use in long-term biochemical assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
